[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid
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Overview
Description
[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid: is a chemical compound with the molecular formula C9H10F2N2O4 and a molecular weight of 248.19 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a difluoromethyl group and a methanamine group, combined with oxalic acid to form a salt.
Preparation Methods
The synthesis of [5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethyl)pyridine.
Reaction with Methanamine: The 5-(difluoromethyl)pyridine is then reacted with methanamine under controlled conditions to form [5-(difluoromethyl)-2-pyridyl]methanamine.
Formation of Oxalic Acid Salt: Finally, the [5-(difluoromethyl)-2-pyridyl]methanamine is combined with oxalic acid to form the oxalic acid salt.
Chemical Reactions Analysis
[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Scientific Research Applications
[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyridine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid: can be compared with other similar compounds, such as:
[5-(Difluoromethyl)-2-pyridyl]methanamine: This compound lacks the oxalic acid component but shares the same pyridine and difluoromethyl structure.
2-Bromo-5-(difluoromethyl)pyridine: This compound has a bromine atom instead of the methanamine group, leading to different chemical properties and reactivity.
The uniqueness of This compound lies in its combination of the difluoromethyl group, pyridine ring, and methanamine group, along with the oxalic acid salt, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.C2H2O4/c8-7(9)5-1-2-6(3-10)11-4-5;3-1(4)2(5)6/h1-2,4,7H,3,10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVWMJRBLCYOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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